3-Chloro-5-(pentafluorosulfur)phenylacetonitrile
Overview
Description
Scientific Research Applications
New Synthetic Methods and Derivatives
Research has focused on the synthesis of novel compounds utilizing pentafluorosulfanyl and related groups for creating derivatives with potential utility in materials science and pharmaceuticals. For example, derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene have been prepared, highlighting the role of fluorine-containing substituents in activating halogen substituents towards nucleophilic attack, enabling the synthesis of N- and S-containing groups on the benzene ring (Sipyagin et al., 2004).
Reaction Mechanisms
Studies have also explored the reaction mechanisms involving phenylacetonitriles. For instance, the kinetics of reactions between phenylacetonitrile and chloro-nitro-trifluoromethylbenzenes under phase-transfer catalysis have been investigated, providing insights into the variables affecting the reaction rates and proposing mechanisms to rationalize the kinetic results (Durantini et al., 1993).
Potential Pharmaceutical Applications
The incorporation of pentafluorosulfanyl groups into pharmaceutical compounds has been explored, with research on the synthesis and evaluation of benzodiazepines containing this group. Such modifications aim to explore the bioisosteric effects of substituting common functional groups with pentafluorosulfanyl, assessing the impact on pharmacological activity (Jose et al., 2021).
Chemoselective Modifications
The development of chemoselective modifications, such as hydro- and chloropentafluorosulfanylation of diazo compounds, demonstrates the versatility of pentafluorosulfanyl chloride as a reagent. This offers a direct and efficient route to α-pentafluorosulfanyl carbonyl compounds, underscoring the potential applications of these reactions in organic synthesis (Shou et al., 2021).
properties
IUPAC Name |
2-[3-chloro-5-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF5NS/c9-7-3-6(1-2-15)4-8(5-7)16(10,11,12,13)14/h3-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFFVDFJXLCKCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601190422 | |
Record name | (OC-6-21)-[3-Chloro-5-(cyanomethyl)phenyl]pentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601190422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(pentafluorosulfur)phenylacetonitrile | |
CAS RN |
1240257-75-3 | |
Record name | (OC-6-21)-[3-Chloro-5-(cyanomethyl)phenyl]pentafluorosulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240257-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (OC-6-21)-[3-Chloro-5-(cyanomethyl)phenyl]pentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601190422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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